molecular formula C18H15ClF4N2O B4179865 1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B4179865
M. Wt: 386.8 g/mol
InChI Key: HRYAUDCJHUWLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as TFMPP, is a piperazine derivative that has been widely used in scientific research. It is a psychoactive drug that has been studied for its effects on the central nervous system.

Mechanism of Action

1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine acts on the central nervous system by binding to the 5-HT1A receptor and inhibiting the reuptake of serotonin. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can have a variety of effects on the brain. 1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to have affinity for other receptors, including the 5-HT2A and 5-HT2C receptors.
Biochemical and Physiological Effects
1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been found to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, as well as induce hyperthermia and hypothermia depending on the dose. 1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in animal models. However, one limitation is that it is a psychoactive drug and can have effects on behavior and cognition in animal models. Additionally, the use of 1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine in humans is highly regulated due to its psychoactive properties.

Future Directions

There are several future directions for research on 1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is the development of new drugs that target the 5-HT1A receptor for the treatment of anxiety and depression. Another area of interest is the study of the effects of 1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine on other neurotransmitter systems, such as dopamine and norepinephrine. Additionally, there is interest in the development of new analytical techniques for the detection and quantification of 1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine in biological samples.

Scientific Research Applications

1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition. 1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to inhibit the reuptake of serotonin, which is a neurotransmitter that plays a role in mood regulation.

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF4N2O/c19-14-5-2-6-15(20)16(14)17(26)25-9-7-24(8-10-25)13-4-1-3-12(11-13)18(21,22)23/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYAUDCJHUWLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluorophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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